2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde
Description
2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-(trifluoromethyl)phenyl group at the 2-position and a carbaldehyde moiety at the 4-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C10H6F3N3O |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-1-3-9(4-2-7)16-14-5-8(6-17)15-16/h1-6H |
InChI Key |
FXHADQHSGULZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2N=CC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. These reagents react with the benzene ring under the influence of a palladium catalyst to form the desired trifluoromethyl-substituted benzene.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the trifluoromethyl-substituted triazole with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde may involve large-scale implementation of the above synthetic routes, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The triazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug discovery. Compounds similar to 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde have been investigated for their potential as:
- Antimicrobial Agents : Triazoles exhibit significant antibacterial and antifungal activities. Research indicates that derivatives can effectively combat resistant strains of bacteria and fungi .
- Anticancer Agents : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The incorporation of trifluoromethyl groups enhances their potency against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Agricultural Applications
Triazole compounds are also explored for their herbicidal and fungicidal properties:
- Fungicides : The compound's structural characteristics allow it to interact with fungal enzymes, providing a mechanism for controlling plant pathogens .
- Plant Growth Regulators : Triazoles can influence plant growth patterns, making them suitable for use as growth regulators in agriculture .
Material Science
The unique properties of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde lend themselves to applications in material science:
- Polymer Chemistry : This compound can be utilized in the synthesis of functional polymers with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group .
- Coatings and Adhesives : Its chemical stability makes it an ideal candidate for developing coatings that require durability under harsh conditions .
Data Table: Comparison of Triazole Derivatives
| Compound Name | Structure | Unique Features | Applications |
|---|---|---|---|
| 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde | Structure | Trifluoromethyl group enhances lipophilicity | Antimicrobial, Anticancer |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Structure | Chlorine substituent instead of trifluoromethyl | Antifungal |
| 1H-1,2,3-triazole | Structure | Basic structure without additional substituents | General pharmacological applications |
Fluorinated Triazoles in Cancer Therapy
A study demonstrated that fluorinated triazoles could inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their lipophilicity and cytotoxic potential against MCF-7 cells. The findings suggest that such modifications could lead to increased potency and selectivity in anticancer applications .
Antimicrobial Efficacy
Another investigation revealed that a series of triazole derivatives exhibited promising results against resistant strains of bacteria. This highlights their potential role in treating infections where traditional antibiotics fail. The study concluded that the presence of fluorine atoms increases the interaction with bacterial targets, thereby improving efficacy .
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde and related compounds:
Key Observations:
Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs like 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde. This may improve binding to hydrophobic enzyme pockets or alter metabolic stability . Thiazole and pyrazole analogs (e.g., 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde) exhibit distinct electronic profiles due to differences in heterocyclic ring electronegativity and substitution patterns .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for related triazoles, such as condensation of hydrazine derivatives with α-halogenated ketones . In contrast, pyrazole- and thiazole-based analogs require specialized cyclization steps (e.g., Hantzsch thiazole synthesis) .
Thione (=S) and sulfonyl (-SO₂) groups in analogs enhance polarity, which may favor crystallinity and stability .
Research Findings and Implications
- Enzyme Inhibition : The planar structure of 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde may allow tighter binding to flat enzyme active sites compared to "V"-shaped analogs like (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate .
- Agrochemical Potential: Fluorinated heterocycles, including the target compound, are prevalent in pesticide development (e.g., hydramethylnon analogs in ), suggesting utility in agrochemical design .
- Limitations: Lack of direct bioactivity data for the target compound necessitates further experimental validation, particularly against fluorinated and non-fluorinated benchmarks.
Biological Activity
2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The triazole ring and the trifluoromethyl group contribute to its biological activity, making it a subject of interest for various therapeutic applications.
- Molecular Formula: CHFNO
- Molecular Weight: 241.17 g/mol
- CAS Number: 1202942-42-4
- IUPAC Name: 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde
Biological Activity Overview
The biological activities of compounds containing the triazole moiety are well-documented, particularly in the realms of antimicrobial, antifungal, and anticancer properties. The specific compound under discussion has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde have been evaluated for their cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 | |
| MCF7 (Breast Cancer) | Not reported |
These findings suggest that the compound may exhibit selective toxicity towards cancer cells, potentially leading to its development as a therapeutic agent.
Antimicrobial and Antifungal Activity
The triazole scaffold is known for its antifungal properties. Compounds within this category have been reported to inhibit various fungal pathogens. In vitro studies have demonstrated that triazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of triazole derivatives. Modifications at different positions on the triazole ring can lead to variations in activity levels. For example:
- Position Substitution: Substituents at the 1 and 4 positions of the triazole ring significantly influence bioactivity.
- Fluorination Impact: The incorporation of fluorine atoms often improves metabolic stability and enhances binding affinity to biological targets.
Case Studies
-
Study on Anticancer Activity:
A study investigated various triazole derivatives including those similar to 2-(4-(Trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carbaldehyde against cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways . -
Antifungal Screening:
Another research focused on assessing the antifungal properties of triazoles against clinical isolates of Candida. The study found that certain derivatives exhibited significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
